1,8-Diazabicyclo[5.4.0]undec-7-ene, more commonly known as DBU, is a bicyclic amidine compound. It is a white, hygroscopic solid that finds significant use in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base []. Its development as a synthetic tool is attributed to the pioneering work of E. J. Corey in the 1960s [].
The key feature of DBU's structure is its bicyclic ring system, consisting of a six-membered alicyclic ring fused with a five-membered ring containing two nitrogen atoms (1 and 8). These nitrogens are tertiary amines, meaning they are each bonded to three carbon atoms. The double bond (C7-C8) introduces unsaturation into the molecule. This structure contributes to several notable aspects:
DBU is involved in a wide range of organic reactions due to its catalytic and basic properties. Here are some key examples:
DBU can act as a catalyst for various reactions, including:
DBU can be used as a base to dehalogenate halogenated compounds.
DBU is a flammable liquid (flash point 116 °C). It is also a skin, eye, and respiratory irritant. Proper personal protective equipment (PPE) should be worn when handling DBU.
Here are some additional points to consider:
Corrosive;Acute Toxic;Irritant